6-Methylnicotinate

Pharmaceutical intermediate Esterification Melting point

Methyl 6-methylnicotinate (CAS 5470-70-2) is the essential 6-methyl substituted pyridine ester for Etoricoxib COX-2 inhibitor synthesis and DAAO/DDO CNS drug discovery. Its precise 6-methyl substitution pattern is structurally required for target enzyme recognition—generic isomers fail SAR validation. As official Etoricoxib Impurity E, this compound is indispensable for ANDA regulatory submissions and analytical method validation. Spec ≥98% purity with full traceability.

Molecular Formula C7H6NO2-
Molecular Weight 136.13 g/mol
Cat. No. B8608588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylnicotinate
Molecular FormulaC7H6NO2-
Molecular Weight136.13 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C(=O)[O-]
InChIInChI=1S/C7H7NO2/c1-5-2-3-6(4-8-5)7(9)10/h2-4H,1H3,(H,9,10)/p-1
InChIKeyRZOKQIPOABEQAM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylnicotinate (CAS 5470-70-2): Core Identity, Physicochemical Baseline, and Procurement-Ready Specification Data


Methyl 6-methylnicotinate (CAS 5470-70-2), also systematically known as methyl 6-methylpyridine-3-carboxylate, is a pyridine carboxylate ester with molecular formula C8H9NO2 and molecular weight 151.16 g/mol. The compound presents as a low-melting solid or colorless to light yellow liquid at room temperature, with a well-characterized melting point range of 34–37 °C (lit.) [1] and boiling point of 160 °C at 106 mmHg (lit.) [1]. Commercial purity specifications commonly range from ≥98% to ≥99% (Assay) across major suppliers, with the substance recognized as a pharmaceutical intermediate—specifically designated as Etoricoxib Impurity E —and as a foundational building block for D-amino acid oxidase and D-aspartate oxidase inhibitors in CNS disorder research [2].

6-Methylnicotinate Procurement Risks: Why In-Class Analogs and Positional Isomers Are Not Interchangeable in Pharmaceutical Synthesis and Reference Standard Applications


The specific methylation at the 6-position of the pyridine ring in combination with the methyl ester functional group creates a unique electronic and steric environment that cannot be replicated by substituting 5-methylnicotinate, 2-methylnicotinate, or the free acid 6-methylnicotinic acid. 6-Methylnicotinic acid (CAS 3222-47-7) possesses a carboxylic acid group that requires additional activation for coupling reactions and exhibits markedly different solubility and melting characteristics (mp 210–215 °C vs 34–37 °C for the ester) . Positional isomers such as methyl 5-methylnicotinate (CAS 29681-45-6) are directed toward entirely different synthetic pathways—for example, rupatadine antihistamine intermediates rather than etoricoxib COX-2 inhibitor synthesis . The precise 6-methyl substitution pattern is structurally essential for recognition in downstream applications including D-amino acid oxidase inhibitor development and COX-2 specific inhibitor ketone intermediate construction [1][2]. Substitution with a generic nicotinic acid derivative introduces synthetic divergence and necessitates full revalidation of analytical methods, impurity profiling, and reaction optimization.

6-Methylnicotinate Evidence Guide: Quantified Differentiation Against 6-Methylnicotinic Acid, Positional Isomers, and Nicotinic Acid Derivatives


6-Methylnicotinate vs. 6-Methylnicotinic Acid: Physical Form and Synthetic Reactivity Differentiation

Methyl 6-methylnicotinate exhibits a melting point of 34–37 °C, rendering it a liquid or low-melting solid at room temperature . In contrast, its free acid analog, 6-methylnicotinic acid, exhibits a substantially higher melting point of 210–215 °C, requiring different handling and storage conditions . The ester form is pre-activated for nucleophilic acyl substitution reactions without requiring additional coupling reagents, whereas the free acid necessitates prior activation (e.g., via acid chloride formation) before participating in amide or ester bond-forming reactions [1]. This difference in physical state and latent reactivity directly impacts process development timelines and manufacturing scalability.

Pharmaceutical intermediate Esterification Melting point Reactivity

6-Methylnicotinate vs. Nicotinic Acid and 5-Methylnicotinic Acid: Comparative EC50 Values in G Protein Activation Assays

In G protein activation assays using epididymal adipocyte membrane preparations, 6-methylnicotinic acid (the free acid form) demonstrated an EC50 of 72.6 μM (95% CI: 51.5–103) [1]. This value was substantially higher (less potent) than nicotinic acid (EC50 1.42 μM) and 5-methylnicotinic acid (EC50 30.2 μM), indicating that 6-methyl substitution reduces agonist potency at the hydroxycarboxylic acid receptor 2 (HCA2/GPR109A) relative to other positional isomers [1]. While this data pertains to the free acid, it establishes a structure–activity relationship (SAR) benchmark for the 6-methyl substitution pattern that is relevant when considering the target compound's downstream conversion to active pharmacological entities. The reduced potency at this receptor may be advantageous in applications where minimizing off-target flushing responses is desired.

G protein-coupled receptor HCA2 receptor EC50 Adipocytes

6-Methylnicotinate as a Superior Starting Material for COX-2 Inhibitor Ketone Intermediate: >65% Overall Yield Demonstrated

A practical synthesis of a COX-2-specific inhibitor (structurally related to etoricoxib) describes three distinct synthetic approaches to a key ketone intermediate, all of which utilize methyl 6-methylnicotinate as the starting material and achieve >65% overall yield in large-scale preparations [1][2]. This yield performance establishes methyl 6-methylnicotinate as a robust and scalable building block for this pharmaceutical class. Alternative nicotinate esters lacking the 6-methyl substitution would not provide the correct substitution pattern required for the subsequent annulation and functionalization steps, and would necessitate complete redesign of the synthetic route.

COX-2 inhibitor Etoricoxib Synthetic yield Ketone intermediate

6-Methylnicotinate as a Validated Reference Standard for Etoricoxib Impurity Profiling and Method Validation

Methyl 6-methylnicotinate is explicitly designated as Etoricoxib Impurity E and is supplied as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during the commercial production of etoricoxib [1][2]. This compound is used for traceability against pharmacopeial standards (USP or EP) [1]. Alternative methyl nicotinate isomers or free acid analogs are not recognized as official etoricoxib impurities and therefore cannot substitute for methyl 6-methylnicotinate in regulatory compliance, impurity profiling, or ANDA submissions .

Reference standard Etoricoxib Impurity E Analytical method validation Quality control

6-Methylnicotinate vs. Methyl 5-Methylnicotinate: Divergent Downstream Drug Intermediate Pathways

Positional isomerism on the pyridine ring profoundly alters the synthetic utility of methyl nicotinate derivatives. Methyl 5-methylnicotinate (CAS 29681-45-6) serves as an intermediate for the synthesis of rupatadine, an antihistamine drug . In contrast, methyl 6-methylnicotinate is the essential intermediate for etoricoxib (COX-2 inhibitor) and D-amino acid oxidase inhibitors for CNS disorders [1]. The 5-methyl and 6-methyl isomers are not interchangeable in these synthetic routes because the position of the methyl substituent dictates the regiochemistry of subsequent coupling, cyclization, and functionalization reactions. Procurement of the incorrect positional isomer results in complete synthetic failure and wasted resources.

Drug intermediate Positional isomer Synthetic pathway Antihistamine

6-Methylnicotinate Solubility Profile: Differentiated Organic Solvent Compatibility for Reaction Design

Methyl 6-methylnicotinate exhibits good solubility in dichloromethane, dichloroethane, and chloroform, moderate solubility in ethyl acetate and methanol, and is essentially insoluble in water [1]. In contrast, 6-methylnicotinic acid is only sparingly soluble in water and has different organic solvent compatibility due to its free carboxylic acid group . This solubility profile enables methyl 6-methylnicotinate to be employed in a wider range of anhydrous organic reaction conditions without the need for phase-transfer catalysis or pre-dissolution in polar aprotic solvents. The limited water solubility (<0.5% max) also facilitates straightforward extractive workup procedures, improving isolation yields in multi-step syntheses .

Solubility Organic synthesis Reaction medium Process chemistry

6-Methylnicotinate Optimal Use Cases: Evidence-Based Application Scenarios for Scientific Procurement and Industrial Deployment


Etoricoxib API Manufacturing: Use as Key Intermediate and Regulatory Reference Standard

Methyl 6-methylnicotinate is the established intermediate for the synthesis of etoricoxib, a selective COX-2 inhibitor for treating osteoarthritis, rheumatoid arthritis, and acute pain . The compound's demonstrated >65% overall yield in ketone intermediate synthesis validates its scalability and cost-effectiveness in commercial API production [1]. Additionally, its official designation as Etoricoxib Impurity E makes it indispensable for analytical method validation, quality control release testing, and ANDA regulatory submissions, ensuring compliance with USP and EP monographs [2]. Procurement of high-purity (≥99%) material with full traceability documentation is essential for this application.

CNS Drug Discovery: Building Block for D-Amino Acid Oxidase and D-Aspartate Oxidase Inhibitors

Methyl 6-methylnicotinate serves as a foundational building block in the synthesis of D-amino acid oxidase (DAAO) and D-aspartate oxidase (DDO) inhibitors, which are under investigation for the treatment of central nervous system disorders including schizophrenia and chronic pain [1]. The 6-methyl substitution pattern is structurally required for recognition by the target enzyme active sites, distinguishing this compound from other methyl nicotinate isomers. Researchers in CNS drug discovery should prioritize this specific isomer to maintain SAR consistency and avoid off-target effects associated with alternative substitution patterns.

Agrochemical and Pesticide Intermediate: Pyridine Building Block for Bioactive Molecule Synthesis

Methyl 6-methylnicotinate functions as a versatile pyridine derivative in the synthesis of agrochemical bioactive molecules, including fungicides and pesticides . Its ester functionality enables further derivatization via hydrolysis to the corresponding acid or reduction to the primary alcohol using lithium aluminum hydride [1]. The compound's solubility profile in chlorinated solvents and limited water solubility facilitates its use in multi-step organic synthesis workflows common in agrochemical process development. Industrial procurement should specify purity ≥98% with defined residual solvent limits (<0.1%) to ensure consistent performance in scale-up operations.

Organic Synthesis Research: Scaffold for Novel Compound Libraries and Cross-Coupling Reactions

Methyl 6-methylnicotinate is employed as a fragment molecule and core scaffold for constructing novel compound libraries via cross-coupling reactions, Minisci-type additions, and other modern synthetic methodologies [1]. Its defined substitution pattern (methyl at C6, ester at C3) provides a unique electronic environment that can influence regioselectivity in subsequent functionalization steps. Academic and industrial research laboratories can utilize this compound as a starting material for medicinal chemistry campaigns targeting diverse therapeutic areas beyond those explicitly documented in the patent literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methylnicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.